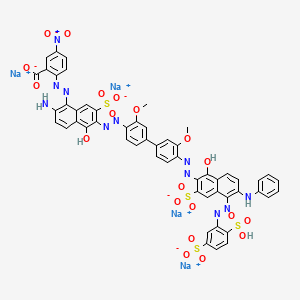
Benzoic acid, 2-((2-amino-6-((4'-((5-((2,5-disulfophenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((2-amino-6-((4’-((5-((2,5-disulfophenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, tetrasodium salt is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is a member of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate azo compounds. The process typically includes diazotization of aromatic amines followed by coupling reactions with other aromatic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pH, and reaction time to optimize yield and minimize by-products. The final product is then purified through filtration, crystallization, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under certain conditions, releasing active intermediates that can bind to proteins, nucleic acids, or other cellular components. This interaction can lead to changes in cellular function or structure, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-((2-amino-6-((4’-((5-((2,5-disulfophenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, tetrasodium salt
- 1,7-Naphthalenedisulfonic acid, 2-amino-6-[[4-[(2,5-disulfophenyl)azo]-2-hydroxy-5-methylphenyl]azo]-5-hydroxy-, tetrasodium salt
- 2,7,4-Naphthalenedisulfonic acid, 6-amino-5-[[5-[(2-chloro-6-fluoro-4-methyl-2-pyrimidinyl)amino]-3-sulfophenyl]azo]-2,5-[(5,99129-disulfophenyl)azo]-26
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical modification and interaction with various targets. This makes it highly versatile for use in different scientific and industrial applications.
Properties
CAS No. |
75522-93-9 |
|---|---|
Molecular Formula |
C53H35N11Na4O20S4 |
Molecular Weight |
1366.1 g/mol |
IUPAC Name |
tetrasodium;2-[[2-amino-6-[[4-[4-[[6-anilino-1-hydroxy-3-sulfonato-5-[(2-sulfo-5-sulfonatophenyl)diazenyl]naphthalen-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-1-yl]diazenyl]-5-nitrobenzoate |
InChI |
InChI=1S/C53H39N11O20S4.4Na/c1-83-42-20-26(8-15-38(42)57-62-49-45(87(77,78)79)24-33-31(51(49)65)12-14-36(54)47(33)60-56-37-17-10-29(64(69)70)22-35(37)53(67)68)27-9-16-39(43(21-27)84-2)58-63-50-46(88(80,81)82)25-34-32(52(50)66)13-18-40(55-28-6-4-3-5-7-28)48(34)61-59-41-23-30(85(71,72)73)11-19-44(41)86(74,75)76;;;;/h3-25,55,65-66H,54H2,1-2H3,(H,67,68)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82);;;;/q;4*+1/p-4 |
InChI Key |
HOPPJPJOPRWPMZ-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C(=C3O)C=CC(=C4N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)O)NC6=CC=CC=C6)S(=O)(=O)[O-])OC)N=NC7=C(C=C8C(=C7O)C=CC(=C8N=NC9=C(C=C(C=C9)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


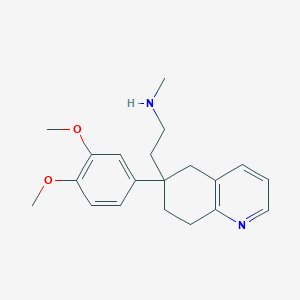

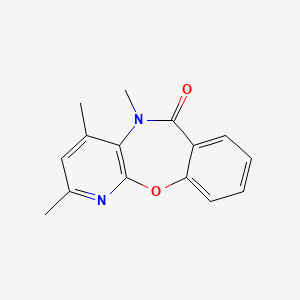
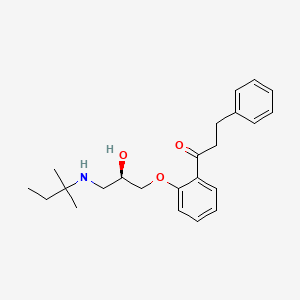
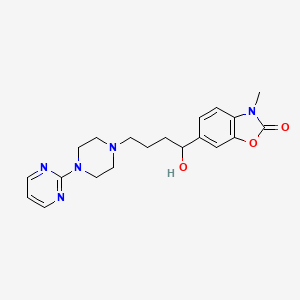
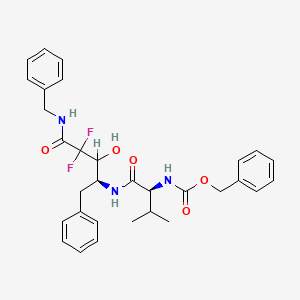

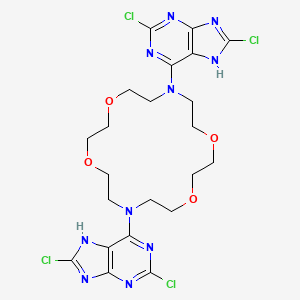
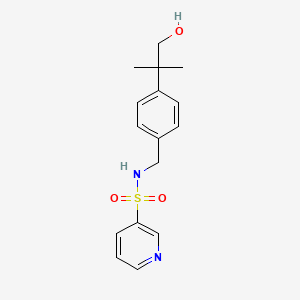
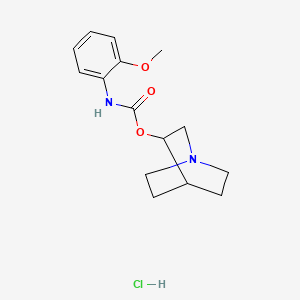
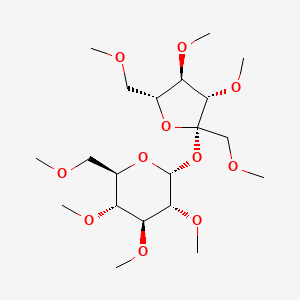
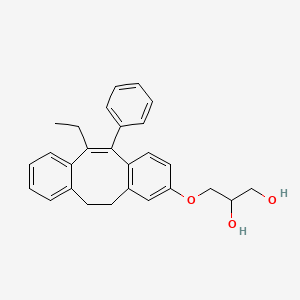

![1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B15193593.png)
